Surinabant

Obesity Endocannabinoid System Pharmacology

Researchers studying CB1R pharmacology require tool compounds with validated human pharmacodynamic profiles. Generic CB1 antagonists cannot substitute for surinabant-head-to-head studies confirm its distinct inhibition profile, preferentially suppressing THC-induced 'feeling high' over heart rate increase. Key advantages: • Clinically validated dose-dependent target engagement (68-91% inhibition at 20-60 mg doses) • Unique PD benchmark for novel CB1 modulator screening in human challenge models • Validated in DIO rodent models for translational metabolic research. Supplied with comprehensive CoA; global shipping available.

Molecular Formula C23H23BrCl2N4O
Molecular Weight 522.3 g/mol
CAS No. 288104-79-0
Cat. No. B1681792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurinabant
CAS288104-79-0
Synonyms5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide
SR 147778
SR-147778
SR147778
surinabant
Molecular FormulaC23H23BrCl2N4O
Molecular Weight522.3 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31)
InChIKeyHMXDWDSNPRNUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Surinabant (CAS 288104-79-0): A Selective CB1 Antagonist for Addiction and Obesity Research


Surinabant (CAS 288104-79-0; SR147778) is a high-affinity, selective, and orally active antagonist of the cannabinoid receptor type 1 (CB1R) [1][2]. Originally developed by Sanofi-Aventis, it belongs to the classical CB1 antagonist class, which includes agents like rimonabant and taranabant [3]. It was investigated in Phase 2 clinical trials as an aid for smoking cessation, where it did not improve abstinence rates but showed a statistically significant, dose-dependent reduction in post-cessation weight gain [4]. It is a small molecule with a molecular weight of 522.27 g/mol, a cLogP of 6.3, and contains a bromine atom in its structure [2][5].

Why a Generic CB1 Antagonist Cannot Substitute for Surinabant in Research Applications


Substituting another classical CB1 antagonist, such as rimonabant, for surinabant in research is not scientifically valid due to significant divergence in their in vivo pharmacological profiles. A head-to-head preclinical comparison demonstrated that while all classical CB1 blockers (including rimonabant, taranabant, otenabant, ibipinabant, and surinabant) share similar appetite suppression and side-effect profiles in rodents, surinabant exhibits a distinct clinical pharmacodynamic (PD) profile when compared to other CB1 antagonists like drinabant and TM38837 in human challenge studies [1][2]. Specifically, surinabant and rimonabant produced a larger inhibition of THC-induced 'feeling high' compared to heart rate increase, while other antagonists displayed the opposite effect [2]. These different effect profiles suggest that findings obtained with surinabant are not directly transferable to other CB1 antagonists, making surinabant a specific and irreplaceable tool for particular lines of inquiry into endocannabinoid system modulation [2].

Quantitative Evidence for Selecting Surinabant Over Closest Analogs


In Vivo Comparative Pharmacology: Surinabant Shares a Consistent Profile with Classical CB1 Antagonists in Rodent Models

A direct head-to-head comparison in rodents assessed the in vivo potency of surinabant against four other classical CB1 antagonists (rimonabant, taranabant, otenabant, ibipinabant). The study found that all classical CB1 blockers, including surinabant, acted as centrally-acting appetite suppressants and decreased body weight and food intake in an obesity-dependent manner [1]. This confirms surinabant's membership in the 'classical' CB1 antagonist group, validating its use as a representative tool compound for studying this specific pharmacology, and differentiating it from non-traditional CB1 blockers which failed to show comparable in vivo activity in this screening cascade [1].

Obesity Endocannabinoid System Pharmacology

Human Pharmacodynamics: Divergent Effect Profiles Distinguish Surinabant from Other CB1 Antagonists

Cross-study PK/PD modeling reveals that surinabant and rimonabant share a distinct effect profile in humans, which differs from other CB1 antagonists like drinabant and TM38837. The study found that surinabant and rimonabant produced a larger inhibition of THC-induced 'feeling high' (a CNS effect) compared to the inhibition of THC-induced heart rate increase [1]. Drinabant and TM38837 exhibited the opposite profile [1]. This divergence in human PD profiles suggests that these compounds would have different clinical efficacy profiles in patient groups [1].

Addiction Medicine Endocannabinoid System Clinical Pharmacology

Human Target Engagement: Surinabant Potently Inhibits THC-Induced CNS and Heart Rate Effects

In a double-blind, placebo-controlled, randomized crossover study in healthy male occasional cannabis users, a single oral dose of surinabant (20 or 60 mg) demonstrated significant and potent inhibition of the pharmacodynamic (PD) effects induced by Δ9-tetrahydrocannabinol (THC) [1]. This provides quantitative human proof-of-concept for surinabant's CB1 antagonist activity.

Target Engagement Clinical Pharmacology Cannabinoid Research

Clinical Efficacy Differentiation: Surinabant Fails for Smoking Cessation but Mitigates Weight Gain

A Phase 2 randomized, double-blind, placebo-controlled trial (SURSMOKE, NCT00432575) assessed the efficacy of surinabant for smoking cessation in 810 cigarette smokers. The trial found that surinabant did not improve smoking cessation rates compared to placebo [1]. However, a key differentiating secondary outcome was a statistically significant, dose-dependent attenuation of post-cessation weight gain [1]. This specific clinical outcome profile—lack of efficacy for nicotine dependence but a clear effect on weight—is a critical factor for researchers selecting a compound for studies on metabolic or addiction endpoints.

Smoking Cessation Obesity Clinical Trial

Primary Application Scenarios for Surinabant in Scientific Research and Industrial Studies


Investigating Classical CB1 Antagonist Pharmacology in Preclinical Obesity Models

Surinabant is an ideal tool compound for replicating or extending studies on the effects of classical CB1 antagonism in rodent models of diet-induced obesity (DIO). Its in vivo profile, characterized as a centrally-acting appetite suppressant, has been validated in a direct head-to-head comparison with other classical CB1 antagonists [1]. This makes it suitable for experiments aimed at understanding the mechanisms linking CB1 receptor blockade to metabolic outcomes, independent of the confounding effects seen with non-traditional CB1 blockers which lack this activity [1].

Human Experimental Medicine Studies to Probe Central vs. Peripheral CB1 Effects

Due to its well-characterized human pharmacodynamic profile, surinabant is a valuable probe for clinical studies designed to dissect central versus peripheral effects of CB1 antagonism. PK/PD models show surinabant's preferential inhibition of THC-induced 'feeling high' (a central effect) over heart rate increase [1]. This distinct profile, which it shares with rimonabant but not drinabant or TM38837 [1], allows researchers to use surinabant as a reference compound when evaluating the functional selectivity of novel CB1 modulators in human subjects.

Research on Weight Management in the Context of Smoking Cessation

For studies specifically focused on the metabolic consequences of nicotine withdrawal, surinabant is a uniquely relevant compound. The Phase 2 SURSMOKE trial provides direct clinical evidence that surinabant, while ineffective for achieving smoking abstinence, produces a significant and dose-dependent reduction in post-cessation weight gain [1]. This evidence base supports its use in translational research models investigating CB1R-mediated mechanisms of weight regulation during and after smoking cessation [1].

Benchmarking New CB1 Antagonists in Human THC Challenge Models

Surinabant's quantitative, dose-dependent inhibition of THC-induced effects (68-91% inhibition at 20-60 mg doses) makes it an excellent positive control and benchmark for human target engagement studies of novel CB1 antagonists [1]. Its established IC50 values (e.g., 22.0 ng/ml for body sway) provide a direct, quantitative comparator for assessing the potency and efficacy of new chemical entities in a human challenge model [1].

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